molecular formula C18H19ClN2O2 B5140616 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide

Katalognummer B5140616
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: LUBUJXJCPGCJKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide, commonly known as BRL-15572, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. It is a selective antagonist of the cannabinoid CB1 receptor and has been studied extensively for its mechanism of action and physiological effects.

Wirkmechanismus

BRL-15572 is a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the brain and plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. By blocking the CB1 receptor, BRL-15572 can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It can also reduce pain by blocking the CB1 receptor in the spinal cord and reducing the release of neurotransmitters such as glutamate and substance P. Additionally, BRL-15572 can protect neurons from damage and promote their survival by activating the ERK signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

BRL-15572 has several advantages for lab experiments, such as its high selectivity for the CB1 receptor and its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and its potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on BRL-15572. One potential application is in the treatment of obesity, as it has been shown to reduce food intake and body weight in preclinical studies. Another potential application is in the treatment of addiction, as it can reduce the rewarding effects of drugs of abuse such as cocaine and nicotine. Additionally, BRL-15572 may have potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore these potential applications and to optimize the pharmacological properties of BRL-15572 for clinical use.
Conclusion:
In conclusion, BRL-15572 is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. Its selective antagonism of the cannabinoid CB1 receptor makes it a promising candidate for the treatment of various diseases and disorders. Further research is needed to explore its full potential and to optimize its pharmacological properties for clinical use.

Synthesemethoden

The synthesis of BRL-15572 involves several steps, starting with the reaction of 3-chloro-4-(1-pyrrolidinyl)aniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been studied for its potential use in the treatment of obesity, addiction, and psychiatric disorders.

Eigenschaften

IUPAC Name

N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-7-3-2-6-14(17)18(22)20-13-8-9-16(15(19)12-13)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBUJXJCPGCJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.